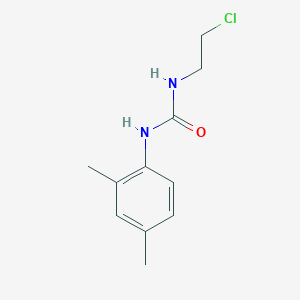![molecular formula C15H21N3O4S B2707281 ethyl 2-butyramido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-94-0](/img/structure/B2707281.png)
ethyl 2-butyramido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-butyramido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-butyramido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-butyramido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential
These compounds are part of the pyridopyrimidine derivatives, which have shown therapeutic interest . They have been studied for their potential in the development of new therapies .
Antiproliferative Agents
Some derivatives of these compounds have shown significant antiproliferative activity against a panel of cancer cell lines . They inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM .
Tubulin Polymerization Inhibitors
Certain derivatives have been found to inhibit tubulin polymerization, leading to the accumulation of cells in the G2/M phase of the cell cycle and to apoptotic cell death .
Induction of Apoptosis
These compounds have been found to be very effective in the induction of apoptosis in a dose-dependent manner . This could be particularly useful in cancer treatment, where inducing apoptosis in cancer cells is a common strategy.
Selectivity Against Cancer Cells
Interestingly, these compounds did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that they may be selective against cancer cells .
Use in Organic Synthesis
These compounds are highly valuable building blocks in organic synthesis . They can be used in various borylation approaches and have significantly expanded the scope of boron chemistry .
Protodeboronation Catalysts
These compounds can be used as catalysts in the protodeboronation of alkyl boronic esters . This is a valuable transformation in organic synthesis .
Suzuki–Miyaura Coupling
The boron moiety in these compounds can be converted into a broad range of functional groups, making them useful in Suzuki–Miyaura coupling , a type of cross-coupling reaction used in organic synthesis .
properties
IUPAC Name |
ethyl 2-(butanoylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-5-11(19)17-14-12(13(16)20)9-6-7-18(8-10(9)23-14)15(21)22-4-2/h3-8H2,1-2H3,(H2,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMBPALPUBUKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OCC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

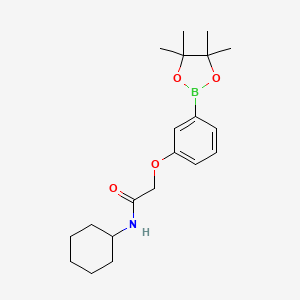
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2707200.png)
![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2707203.png)
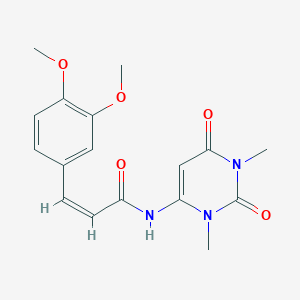
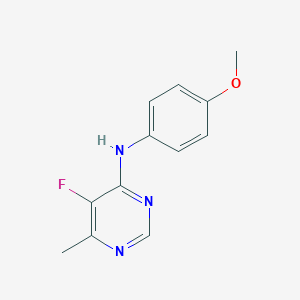
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2707208.png)
![2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2707209.png)

![3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile](/img/structure/B2707211.png)
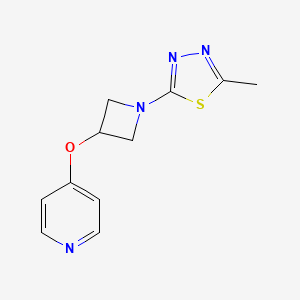
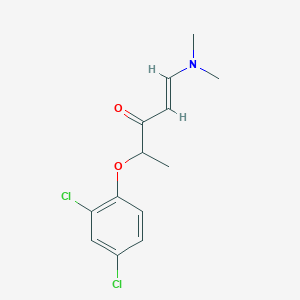
![N-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2707216.png)
![2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2707218.png)
